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Compound of Interest

Compound Name: 2,3-dihydroxypentanoic acid

Cat. No.: B6589671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dihydroxypentanoic acid. Due to the limited availability of direct experimental spectra for this

specific molecule, this document presents a combination of predicted spectroscopic data and

relevant experimental data from closely related structural analogs. Detailed, generalized

experimental protocols for acquiring such data are also included, alongside a logical workflow

for spectroscopic analysis.

Predicted Spectroscopic Data for 2,3-
dihydroxypentanoic Acid
The following tables summarize the predicted spectroscopic data for 2,3-dihydroxypentanoic
acid. These predictions are based on computational models and provide valuable insights into

the expected spectral characteristics of the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
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Atom Number
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

1 (C=O) - ~175-180

2 (CH-OH) ~4.0-4.2 ~72-75

3 (CH-OH) ~3.7-3.9 ~70-73

4 (CH₂) ~1.5-1.7 ~25-28

5 (CH₃) ~0.9-1.0 ~10-12

OH (C2) Variable -

OH (C3) Variable -

COOH Variable -

Note: Chemical shifts are predictions and may vary depending on the solvent and other

experimental conditions. The chemical shifts for hydroxyl and carboxylic acid protons are highly

variable and depend on concentration, temperature, and solvent.

Predicted Mass Spectrometry Data
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts[1]

Adduct Predicted m/z

[M+H]⁺ 135.0652

[M+Na]⁺ 157.0471

[M-H]⁻ 133.0506

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
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Functional Group Vibration
Predicted Wavenumber
(cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

O-H (Alcohol) Stretching 3500-3200 (broad)

C-H (Alkane) Stretching 2960-2850

C=O (Carboxylic Acid) Stretching 1760-1690

C-O Stretching 1320-1210

O-H Bending 1440-1395

Experimental Spectroscopic Data for Analogous
Compounds
For comparative purposes, the following tables present experimental spectroscopic data for 2-

hydroxypentanoic acid, a structurally similar compound.

Experimental Mass Spectrometry Data for 2-
Hydroxypentanoic Acid
Table 4: Experimental GC-MS Data for 2-Hydroxypentanoic Acid[2]

m/z Relative Intensity

147.0 100

131.0 97.30

150.0 21.22

116.0 20.22

115.0 16.52

Table 5: Experimental LC-MS/MS Data for 2-Hydroxypentanoic Acid ([M-H]⁻ Adduct)[2]
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Precursor m/z Fragment m/z Relative Intensity

117.0552 117.0552 100

71.0507 63.06

116.9296 3.89

Experimental Infrared (IR) Spectroscopy Data for
(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid
A related compound, (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid, shows characteristic IR

absorptions at 3500 cm⁻¹ (O-H stretch), a broad band from 3300-2500 cm⁻¹ (carboxylic acid O-

H stretch), and 1695 cm⁻¹ (C=O stretch).[3]

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,3-
dihydroxypentanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or

DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the

chemical shifts, particularly of exchangeable protons (OH and COOH).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to a known internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF),

Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, coupled to an

appropriate ionization source.

Ionization:

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar

molecules like 2,3-dihydroxypentanoic acid. The analysis can be performed in both

positive and negative ion modes to detect [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic

acid and hydroxyl groups must first be derivatized (e.g., silylation) to increase volatility.

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For

structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting

the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and the fragmentation pattern, which can be used to confirm the molecular

formula and structure.
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Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids or low-melting solids): A thin film of the sample is placed between two salt

plates (e.g., NaCl or KBr).

KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be acquired

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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